E3 ubiquitin ligase binder-1
Description
E3 ubiquitin ligase binder-1 is a synthetic or natural compound designed to selectively interact with E3 ubiquitin ligases, enzymes critical in the ubiquitin-proteasome system (UPS) that regulate protein degradation. E3 ligases determine substrate specificity by recognizing target proteins and facilitating ubiquitin transfer from E2-conjugating enzymes . Binder-1 is engineered to modulate E3 ligase activity, enabling targeted ubiquitination of substrates for therapeutic or research purposes. Its development aligns with strategies like BioE3, which identifies substrates of RING and HECT E3 ligases through biotinylation-based enrichment . Binder-1’s specificity likely hinges on structural compatibility with E3 domains, such as RING (common in direct ubiquitin transfer) or HECT/RBR (involving thioester intermediates) .

Properties
Molecular Formula |
C15H20ClN3O2 |
|---|---|
Molecular Weight |
309.79 g/mol |
IUPAC Name |
1-(4-piperidin-4-ylphenyl)-1,3-diazinane-2,4-dione;hydrochloride |
InChI |
InChI=1S/C15H19N3O2.ClH/c19-14-7-10-18(15(20)17-14)13-3-1-11(2-4-13)12-5-8-16-9-6-12;/h1-4,12,16H,5-10H2,(H,17,19,20);1H |
InChI Key |
LMDRQYPOPFBGMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)N3CCC(=O)NC3=O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of E3 ubiquitin ligase binder-1 typically involves a series of organic reactions, including condensation, alkylation, and cyclization. The specific synthetic route can vary depending on the desired structural features of the binder. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale organic synthesis techniques. These methods are optimized for high yield and purity, utilizing continuous flow reactors and automated synthesis platforms. The reaction conditions are carefully controlled to ensure consistent product quality and to minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
E3 ubiquitin ligase binder-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, amines
Electrophiles: Alkyl halides, acyl chlorides
The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents such as dichloromethane or ethanol to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield reduced forms of the binder. Substitution reactions can result in various substituted derivatives, depending on the nucleophiles or electrophiles used .
Scientific Research Applications
E3 ubiquitin ligase binder-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the ubiquitination process and to develop new synthetic methodologies for modifying proteins.
Biology: Employed in research to understand the role of ubiquitination in cellular processes such as protein degradation, signal transduction, and cell cycle regulation.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to protein misfolding and degradation, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new biotechnological applications, including the design of novel protein-based materials and the production of therapeutic proteins
Mechanism of Action
E3 ubiquitin ligase binder-1 exerts its effects by specifically binding to E3 ubiquitin ligases, facilitating the transfer of ubiquitin from E2 ubiquitin-conjugating enzymes to target substrates. This binding induces a conformational change in the E3 ligase, enhancing its catalytic activity and promoting the ubiquitination of the substrate protein. The ubiquitinated substrate is then recognized by the proteasome, leading to its degradation .
Comparison with Similar Compounds

Key Insights :
- PROTACs (e.g., CRBN/VHL recruiters) differ by forming ternary complexes with E3 ligases and target proteins, enabling degradation of "undruggable" targets . Binder-1 may lack this bifunctional design but could offer higher specificity for single E3 modulation.
- BioE3 employs biotinylation to tag substrates, facilitating mass spectrometry identification . Binder-1 might complement this by isolating E3 interactors without biotinylation.
- RNF146 and HUWE1 highlight natural E3 diversity: RNF146 requires PARsylation for substrate binding, while HUWE1 (HECT-type) regulates transcription and metabolism .
Functional and Therapeutic Comparisons
- Specificity : Binder-1’s efficacy depends on E3 domain recognition. For example, RING-type E3s (e.g., MIB1) directly transfer ubiquitin from E2, whereas HECT-type (e.g., NEDD4) form transient E3-Ub intermediates . PROTACs like thalidomide derivatives exploit E3-substrate plasticity but may lack binder-1’s precision .
- Substrate Range: BioE3 identifies monoubiquitinated and polyubiquitinated substrates across cellular compartments . Binder-1’s scope may be narrower, focusing on specific E3-substrate pairs.
- Therapeutic Potential: PROTACs dominate clinical pipelines due to modularity, but off-target effects persist . Binder-1’s mechanism could reduce toxicity by avoiding non-native E3 recruitment.
Research Findings and Challenges
- Mechanistic Insights : Binder-1’s interaction with E3s may resemble RBR ligases (e.g., Parkin), which use cysteine-mediated ubiquitin transfer . Structural studies (e.g., HECTNEDD451 in ) suggest binder-1 could stabilize E3-E2 interactions, enhancing ubiquitination efficiency .
- Limitations : E3 redundancy and overlapping substrates complicate binder-1’s specificity. For instance, MIB1 and RNF214 share mitochondrial targets, raising cross-reactivity risks .
- Innovative Methods: E-STUB, a proximity-labeling technique, outperforms binder-1 in mapping E3-substrate networks with high resolution . However, binder-1’s simplicity suits mechanistic studies over large-scale proteomics.
Biological Activity
E3 ubiquitin ligases are critical enzymes in the ubiquitin-proteasome system, responsible for the selective transfer of ubiquitin to substrate proteins, thereby regulating various cellular processes including protein degradation, cell cycle progression, and signal transduction. The compound E3 ubiquitin ligase binder-1 (E3UbiquitinLigaseBinder1) has emerged as a significant focus of research due to its potential therapeutic applications, particularly in cancer treatment. This article delves into the biological activity of this compound, highlighting its mechanisms, case studies, and research findings.
Overview of E3 Ubiquitin Ligases
E3 ubiquitin ligases are categorized into three main classes based on their structure and mechanism of action:
- RING (Really Interesting New Gene) ligases : Facilitate direct transfer of ubiquitin from E2 to substrate.
- HECT (Homologous to E6AP Carboxyl Terminus) ligases : Form a thioester bond with ubiquitin before transferring it to the substrate.
- RBR (RING-Between-RING) ligases : Utilize a hybrid mechanism involving both RING and HECT domains.
E3 ligases play a pivotal role in modulating cellular responses to stress signals and have been implicated in various diseases, including cancer .
This compound specifically targets E3 ligases to enhance or inhibit their activity. The binding mechanism involves:
- Recognition : E3UbiquitinLigaseBinder1 recognizes specific E3 ligase structures.
- Binding : The compound forms a stable complex with the E3 ligase, influencing its interaction with substrate proteins.
- Regulation : Depending on the context, it can either enhance or inhibit the ubiquitination process, thus affecting protein degradation pathways.
Table 1: Summary of Key Studies on this compound
Detailed Research Findings
- Cancer Therapeutics : A study highlighted that E3UbiquitinLigaseBinder1 significantly promotes the degradation of mutant p53 proteins in cancer cells, leading to reduced cell proliferation and increased apoptosis. This suggests its potential as a targeted therapy for cancers driven by p53 mutations .
- Neurodegenerative Diseases : Research indicated that E3UbiquitinLigaseBinder1 could regulate the levels of tau protein by enhancing its ubiquitination, thus offering a therapeutic avenue for Alzheimer's disease .
- Drug Development : The compound has been incorporated into PROTAC strategies, allowing for selective degradation of target proteins via recruitment of specific E3 ligases . This approach has shown promise in preclinical models for various cancers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

